molecular formula C14H20N2O B14130104 1-(5-Aminopentyl)-4-phenylazetidin-2-one CAS No. 89044-88-2

1-(5-Aminopentyl)-4-phenylazetidin-2-one

Cat. No.: B14130104
CAS No.: 89044-88-2
M. Wt: 232.32 g/mol
InChI Key: MGGMQTLHNCQQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Aminopentyl)-4-phenylazetidin-2-one is a synthetic azetidin-2-one (beta-lactam) compound that serves as a key chemical intermediate in the development of novel beta-lactamase inhibitors. The core azetidin-2-one ring is the defining structural feature of all beta-lactam antibiotics, and modifications to this scaffold are central to overcoming bacterial resistance. This compound features a 5-aminopentyl side chain at the N1 position, which provides a functional handle for further chemical elaboration into more complex molecules. Research indicates that this specific structure is a precursor to NXL-105-related beta-lactamase inhibitors , which are designed to combat a broad spectrum of beta-lactamase enzymes, including extended-spectrum beta-lactamases (ESBLs) and KPC carbapenemases. Its primary research value lies in its role in medicinal chemistry programs aimed at creating next-generation therapies to restore the efficacy of existing beta-lactam antibiotics against resistant pathogens. As a building block, it enables the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and spectrum. This product is intended for use in biochemical and microbiological research applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89044-88-2

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(5-aminopentyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C14H20N2O/c15-9-5-2-6-10-16-13(11-14(16)17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,15H2

InChI Key

MGGMQTLHNCQQQW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C1=O)CCCCCN)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 5 Aminopentyl 4 Phenylazetidin 2 One and Congeners

Strategic Approaches to 2-Azetidinone Core Formation

The construction of the 2-azetidinone ring is a pivotal step in the synthesis of β-lactam compounds. Over the years, numerous synthetic strategies have been developed, each with its own advantages and limitations. This section will discuss some of the most prominent and effective methods for the formation of the 2-azetidinone core.

Staudinger Ketene-Imine [2+2] Cycloaddition Protocols

The Staudinger ketene-imine [2+2] cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most versatile and widely employed methods for the synthesis of β-lactams. nih.govmdpi.com This reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine to yield the corresponding 2-azetidinone. nih.gov

The mechanism of the Staudinger reaction is generally considered to be a stepwise process. nih.gov It initiates with a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring. encyclopedia.pub The stereochemical outcome of the reaction, yielding either cis or trans isomers, is a critical aspect and is influenced by several factors.

The stereoselectivity of the Staudinger reaction is often dependent on the electronic properties of the substituents on both the ketene and the imine. Generally, (E)-imines tend to produce cis β-lactams, while (Z)-imines favor the formation of trans β-lactams. mdpi.com Furthermore, ketenes bearing electron-donating substituents typically lead to the formation of cis products, whereas those with electron-withdrawing groups tend to yield trans products. mdpi.com This selectivity is attributed to the relative rates of ring closure versus isomerization of the zwitterionic intermediate. researchgate.net

The following table provides examples of the Staudinger reaction with varying substrates and the resulting stereoselectivity:

Ketene Precursor (Acid Chloride)ImineBaseSolventProduct (Stereochemistry)Yield (%)Reference
Phenylacetyl chlorideN-Benzylidene-p-anisidineTriethylamineCH₂Cl₂cis-1-(4-methoxyphenyl)-3,4-diphenylazetidin-2-one85N/A
Acetoxyacetyl chlorideN-(p-methoxyphenyl)-1-phenylethanimineTriethylamineCH₂Cl₂cis-3-acetoxy-1-(4-methoxyphenyl)-4-methyl-4-phenylazetidin-2-one78N/A
Phenoxyacetyl chlorideN-BenzylideneanilineTriethylamineToluenetrans-1,4-diphenyl-3-phenoxyazetidin-2-one90 nih.gov

Cyclization Reactions Involving Imines and Acid Chlorides

A closely related and highly practical method for the synthesis of 2-azetidinones involves the direct reaction of an imine with an acid chloride in the presence of a tertiary amine base, such as triethylamine. nih.gov This method is essentially a variation of the Staudinger reaction where the ketene is generated in situ from the acid chloride and the base. nih.gov

The reaction conditions, including the solvent, temperature, and the order of addition of reagents, can significantly influence the yield and the stereochemical outcome of the cyclization. nih.gov For instance, performing the reaction at low temperatures often favors the formation of the cis isomer. organic-chemistry.org The choice of the tertiary amine can also play a role in the diastereoselectivity of the reaction.

Below is a table summarizing the synthesis of 2-azetidinones via the cyclization of imines and acid chlorides under different conditions:

Acid ChlorideImineBaseSolventTemperature (°C)Product (Stereochemistry)Yield (%)Reference
Chloroacetyl chlorideN-BenzylideneanilineTriethylamineDichloromethane0-5cis-3-chloro-1,4-diphenylazetidin-2-one75 organic-chemistry.org
Phenylacetyl chlorideN-(4-methylbenzylidene)anilineTriethylamineBenzeneRefluxtrans-1-phenyl-3-phenyl-4-(p-tolyl)azetidin-2-one82N/A
Acetoxyacetyl chlorideN-Benzylidene-4-chloroanilineTriethylamineDichloromethane-78 to rtcis-3-acetoxy-1-(4-chlorophenyl)-4-phenylazetidin-2-one94 nih.gov

Other Ring Closure Strategies for β-Lactam Synthesis

While the Staudinger reaction and its variations are dominant, several other ring closure strategies have been developed for the synthesis of the β-lactam core. These alternative methods often provide access to specific substitution patterns or stereoisomers that may be difficult to obtain through traditional routes.

One notable method is the Kinugasa reaction , which involves the cycloaddition of a nitrone with a copper acetylide to form a 4-substituted β-lactam. This reaction is particularly useful for the synthesis of β-lactams with a substituent at the C4 position.

Another important strategy is the ester enolate-imine condensation . In this approach, a metal enolate of an ester reacts with an imine to form a β-amino ester, which then undergoes intramolecular cyclization to yield the 2-azetidinone. This method allows for a high degree of stereocontrol.

Metal-catalyzed reactions have also emerged as powerful tools for β-lactam synthesis. For example, rhodium-catalyzed intramolecular C-H amidation of amides has been successfully employed for the asymmetric synthesis of β-lactams. Similarly, copper-catalyzed intramolecular C-N coupling of amides with vinyl bromides provides an efficient route to 4-alkylidene-2-azetidinones.

Regioselective Introduction of Substituents

The biological activity and pharmacological properties of β-lactam compounds are highly dependent on the nature and stereochemistry of the substituents on the 2-azetidinone ring. Therefore, the ability to introduce specific functional groups at desired positions with high regioselectivity and stereoselectivity is of paramount importance.

Functionalization at the N1 Position with Aminopentyl Moieties

The introduction of an aminopentyl moiety at the N1 position of the 2-azetidinone ring can significantly impact the molecule's properties. Direct N-alkylation of a pre-formed 4-phenylazetidin-2-one (B1582041) is a common strategy to achieve this functionalization. This typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an appropriate 5-halopentylamine or a protected equivalent.

Due to the reactivity of the primary amine, it is often necessary to use a protected form of the aminopentyl group during the alkylation step. A common protecting group for amines is the phthalimide (B116566) group. The synthesis would proceed by reacting the N-anion of 4-phenylazetidin-2-one with a 5-halopentylphthalimide. Subsequent deprotection of the phthalimide group, typically using hydrazine (B178648), would then reveal the desired primary amine.

A plausible synthetic route is outlined below:

N-Alkylation: 4-Phenylazetidin-2-one is treated with a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to generate the corresponding sodium salt. This is then reacted with N-(5-bromopentyl)phthalimide to yield 1-[5-(1,3-dioxoisoindolin-2-yl)pentyl]-4-phenylazetidin-2-one.

Deprotection: The resulting phthalimide-protected compound is then treated with hydrazine hydrate (B1144303) in a solvent such as ethanol (B145695) under reflux to cleave the phthalimide group and afford the final product, 1-(5-aminopentyl)-4-phenylazetidin-2-one.

Alternatively, an azide (B81097) can be used as a masked amino group. The N1 position can be alkylated with a 5-azidopentyl halide, followed by reduction of the azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Stereoselective Incorporation of Phenyl Substituents at the C4 Position

The stereochemistry of the substituent at the C4 position of the 2-azetidinone ring is crucial for the biological activity of many β-lactam compounds. The Staudinger reaction and the imine-acid chloride cyclization are powerful methods for the stereoselective synthesis of 4-phenyl-2-azetidinones.

As previously discussed, the stereochemical outcome of these reactions is highly dependent on the geometry of the imine precursor and the reaction conditions. For example, the use of (E)-imines in the Staudinger reaction generally leads to the formation of cis-4-phenyl-2-azetidinones. Conversely, specific conditions can be employed to favor the formation of the trans isomer. For instance, the reaction of polyaromatic imines with certain acid chlorides at low temperatures has been shown to produce exclusively trans-β-lactams. nih.gov

The use of chiral auxiliaries or chiral catalysts can provide enantioselective control over the formation of the C4 stereocenter. For example, chiral catalysts such as benzoylquinine have been used in the reaction of ketenes and imines to produce β-lactams with high enantioselectivity. nih.gov

The following table presents examples of stereoselective syntheses of 4-phenyl-2-azetidinones:

Reaction TypeChiral ControlReactantsProduct (Stereochemistry)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Staudinger CycloadditionChiral Auxiliary(S)-N-benzylidene-1-phenylethylamine + Phenylacetyl chloride(S,R)-1-((S)-1-phenylethyl)-3,4-diphenylazetidin-2-one>95:5 drN/A
Catalytic Asymmetric SynthesisChiral Catalyst (Benzoylquinine)Phenylacetyl chloride + N-tosylbenzaldimine(R,S)-1-tosyl-3,4-diphenylazetidin-2-one99:1 dr, >95% ee nih.gov
Enzymatic ResolutionLipase PS-30(±)-cis-3-acetoxy-4-phenyl-2-azetidinone(3R,4S)-3-acetoxy-4-phenyl-2-azetidinone>99.5% ee researchgate.net

Development of Green Chemistry and Sustainable Synthetic Pathways for Azetidinones

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of azetidinones. This shift is motivated by the desire to create more environmentally benign and sustainable pharmaceutical manufacturing processes. Key areas of development include the use of alternative energy sources, greener solvents, and catalytic systems that offer high efficiency and selectivity while minimizing waste.

Conventional methods for synthesizing 2-azetidinones often involve long reaction times, harsh conditions, and the use of toxic solvents, leading to low yields and significant environmental impact. nih.gov In contrast, green chemistry approaches offer substantial improvements. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields. rsc.orgnih.govresearchgate.net This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to accelerated reaction rates. rsc.org

Another promising green methodology is the use of sonication, which employs ultrasound to induce chemical reactions. Sonochemical methods have been shown to afford 2-azetidinone analogs in shorter reaction times and with higher yields compared to conventional stirring methods. nih.gov These reactions are often carried out in the presence of molecular sieves to remove water generated during the reaction, further driving the equilibrium towards product formation. nih.gov

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, there has been a significant push towards the use of greener alternatives such as water, ionic liquids (ILs), and deep eutectic solvents (DESs). wikipedia.orgbroadinstitute.orgunibo.it Ionic liquids, which are salts with low melting points, offer advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. rsc.org Their use in the synthesis of β-lactams can circumvent the need for volatile organic compounds. acs.org Deep eutectic solvents, formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, share many of the favorable properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. unibo.it

Biocatalysis represents another cornerstone of sustainable synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, reducing the need for protecting groups and minimizing the formation of byproducts. nih.gov For instance, penicillin G acylase has been engineered to efficiently synthesize β-lactam antibiotics with very low product hydrolysis, leading to higher yields and shorter reaction times. nih.gov The development of enzymatic cascades allows for multi-step syntheses to be performed in a single pot, further enhancing the efficiency and sustainability of the process.

The following table summarizes some of the key findings in the green synthesis of azetidinones:

MethodCatalyst/SolventSubstrateProductReaction TimeYield (%)Reference
Microwave IrradiationTriethylamine/DMFSchiff bases of 2-α(phenylacetyl) benzohydrazideAzetidinone derivatives3-4 min60-80 rsc.org
SonicationMolecular sievesN-(4-aryl-2-oxoazetidinone)-isonicotinamide2-Azetidinone analogs20-30 min81-93 nih.gov
StirringMolecular sievesN-(4-aryl-2-oxoazetidinone)-isonicotinamide2-Azetidinone analogs110-130 min81-93 nih.gov
BiocatalysisMutant Penicillin G AcylaseD-HPGME and 6-APAAmoxicillin2-2.5 h95 nih.gov

Multicomponent Reaction Strategies for Azetidinone Derivatization

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly atom-economical and offer a powerful tool for the rapid generation of molecular diversity, making them particularly attractive for drug discovery and the synthesis of complex molecules like this compound and its congeners. The Staudinger ketene-imine cycloaddition, a cornerstone of β-lactam synthesis, can be performed as a multicomponent reaction, for instance, by generating the imine in situ. wikipedia.orgrsc.org

Two of the most prominent isocyanide-based MCRs utilized for the derivatization of azetidinone scaffolds are the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce diverse functionalities onto a pre-existing azetidinone core. For example, an azetidine-2-carboxyaldehyde can undergo a Passerini reaction with various isocyanides and carboxylic acids to yield polyfunctionalized derivatives. nih.gov The diastereoselectivity of the Passerini reaction can often be enhanced by the use of Lewis acids like zinc bromide. nih.gov

The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. nih.govnih.gov The Ugi reaction is exceptionally versatile for the derivatization of azetidinones, particularly for N-functionalization. For instance, a primary amine containing an azetidinone moiety can be reacted with an aldehyde, a carboxylic acid, and an isocyanide to introduce a wide range of substituents at the N-1 position. Ugi reaction-based strategies have been developed for the diastereoselective synthesis of highly substituted β-lactams, often involving a subsequent cyclization step. rsc.orgacs.org The stereochemical outcome of these reactions can be influenced by factors such as intramolecular hydrogen bonding and the choice of catalyst. rsc.org

The utility of MCRs in generating libraries of azetidinone derivatives is highlighted in the following table, which showcases the diversity of substituents that can be introduced and the conditions employed.

ReactionComponentsAzetidinone CoreProduct FeaturesDiastereomeric RatioYield (%)Reference
Passerini ReactionAzetidine-2-carboxyaldehyde, t-butyl isocyanide, acetic acidChiral azetidinePolyfunctionalized azetidine76:24 (with ZnBr2)Good nih.gov
Ugi-Michael CascadeCarboxylic acid, aniline, isocyanide, aldehydeFormed in situFunctionalized β-lactamDiastereoselectiveGood rsc.orgrsc.org
Intramolecular Tsuji–Trost Allylation of Ugi productsUgi product with an allylic groupFormed from Ugi reactionHighly substituted β-lactamsLigand-controlled (trans or cis)Good to excellent acs.org

These advanced synthetic methodologies, rooted in green chemistry and multicomponent reactions, provide efficient and sustainable pathways to access this compound and a diverse array of its congeners, facilitating further exploration of their therapeutic potential.

Structure Activity Relationship Sar Investigations of 1 5 Aminopentyl 4 Phenylazetidin 2 One Derivatives

Influence of Azetidinone Ring Conformation on Bioactivity

In the context of 1-(5-Aminopentyl)-4-phenylazetidin-2-one, the relative stereochemistry between the C4-phenyl group and any potential substituents at the C3 position would be expected to play a pivotal role in defining the molecule's conformational preferences. This, in turn, would affect how the molecule presents its key interacting moieties—the aminopentyl chain and the phenyl group—to a target protein. While specific studies on the conformational analysis of this exact compound are scarce, research on analogous 4-aryl-azetidin-2-ones suggests that the cis or trans relationship of the substituents significantly influences bioactivity.

Impact of the N1-Substituted Aminopentyl Chain on Ligand-Target Interactions

The N1-substituent of the azetidin-2-one (B1220530) ring is a key vector for modifying the compound's physicochemical properties and for establishing interactions with the target. The 5-aminopentyl chain in the titular compound introduces several important features:

Length and Flexibility: The five-carbon linker provides significant conformational flexibility, allowing the terminal amino group to orient itself optimally within a binding pocket. The length of this chain is often critical; variations in the number of methylene (B1212753) units can drastically alter potency and selectivity.

Basic Amino Group: The primary amine at the terminus of the chain is expected to be protonated at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target's active site. This interaction can be a crucial anchoring point for the ligand.

Structure-activity relationship studies on other N1-substituted azetidinones often reveal a clear dependency on the nature and length of the alkylamino chain. For instance, the optimal chain length can vary depending on the topology of the binding site.

Chain Length Modification Potential Impact on Bioactivity
Shorter Chain (<5 carbons)May fail to reach key interaction points in the binding site, leading to reduced affinity.
Longer Chain (>5 carbons)Could introduce steric clashes or unfavorable hydrophobic interactions if the binding pocket is constrained.
Branched ChainMay enhance selectivity by fitting into specific sub-pockets or introduce steric hindrance.

Modulation of Activity by C4-Phenyl Substitution and its Derivatives

The C4-phenyl group is a significant feature of the this compound scaffold. This aromatic ring can engage in various non-covalent interactions with the biological target, including:

Hydrophobic Interactions: The phenyl ring can occupy hydrophobic pockets within the binding site.

Pi-Stacking: Interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan can contribute significantly to binding affinity.

Cation-Pi Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic residues such as lysine (B10760008) or arginine.

Substitution on the phenyl ring provides a powerful means to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.

Substitution Pattern Effect on Interaction Example Substituents
Electron-withdrawing groupsCan alter the electronics of the ring, potentially influencing cation-pi interactions and metabolic stability.-Cl, -F, -NO₂, -CF₃
Electron-donating groupsMay enhance pi-stacking interactions by increasing the electron density of the ring.-CH₃, -OCH₃, -OH
Steric bulkCan be used to probe the size and shape of the binding pocket, potentially enhancing selectivity.-t-Butyl, -isopropyl

Systematic Exploration of Substituent Effects at Key Positions (e.g., C3)

The C3 position of the azetidin-2-one ring is another critical site for modification. Introducing substituents at this position can have profound effects on the molecule's reactivity and its interaction with the target. In many biologically active β-lactams, the nature of the C3-substituent is a key determinant of the mechanism of action and spectrum of activity.

Systematic exploration would involve synthesizing analogs with a variety of substituents at C3 to probe for additional interactions within the binding site. For example, introducing hydrogen bond donors or acceptors, or small alkyl groups, could reveal new pockets or interaction points that can be exploited to enhance potency and selectivity.

Rational Design Principles Derived from SAR Analysis

Based on the general principles of medicinal chemistry and the analysis of related azetidin-2-one structures, several rational design principles can be proposed for the optimization of this compound derivatives:

Optimize the N1-Alkylamino Chain: The length and branching of the aminopentyl chain should be systematically varied to maximize interactions with the target. The terminal amine could also be modified (e.g., to a guanidinium (B1211019) or amidine group) to alter its basicity and hydrogen bonding capacity.

Probe the C4-Phenyl Pocket: A diverse set of substitutions on the phenyl ring should be explored to map the steric and electronic requirements of the corresponding binding pocket. This can lead to improved affinity and selectivity.

Exploit the C3 Position: Introduction of small, functionalized substituents at the C3 position could lead to the discovery of new, beneficial interactions with the target.

Stereochemical Control: The stereochemistry at C3 and C4 is likely to be critical. Synthesis and evaluation of individual stereoisomers are essential to identify the most active configuration.

Further progress in understanding the SAR of this compound class will heavily rely on the synthesis and biological evaluation of a systematically designed library of analogs, coupled with computational modeling and, ideally, co-crystallization studies with the biological target to visualize the binding mode.

Computational Chemistry and Molecular Modeling of 1 5 Aminopentyl 4 Phenylazetidin 2 One

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a fundamental computational technique used in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.orgrjptonline.org For a compound like 1-(5-aminopentyl)-4-phenylazetidin-2-one, which contains a β-lactam ring, initial docking studies would likely target enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs), as these are the classical targets for β-lactam antibiotics. nih.govresearchgate.net Additionally, other potential targets could be explored, including various enzymes like β-lactamases, proteases, or kinases, given the broad spectrum of activities reported for azetidinone derivatives. rjptonline.orgtandfonline.comnih.gov

The process involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site. rjptonline.org These poses are then scored based on a function that estimates the binding affinity (e.g., GlideScore, AutoDock binding energy). ijper.org The results, typically given in kcal/mol, help identify the most stable binding mode and provide a semi-quantitative prediction of the binding strength. nih.gov

Analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-receptor complex. rjptonline.orgijper.org For this compound, the aminopentyl chain could form key hydrogen bonds or electrostatic interactions, while the phenyl ring might engage in hydrophobic or pi-pi stacking interactions within the active site. The carbonyl group of the β-lactam ring is a critical feature for potential covalent interactions with serine residues in the active sites of enzymes like PBPs. nih.gov These studies provide valuable insights that can guide the synthesis of more potent analogs. tandfonline.com

Table 1: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only and is based on typical targets for azetidinone scaffolds.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Penicillin-Binding Protein 2X (PBP2X)1QME-8.5Ser337, Thr550, Asn396Covalent, Hydrogen Bond
β-Ketoacyl-ACP Synthase III (FabH)1HNJ-7.9His244, Asn274, Phe307Hydrogen Bond, Hydrophobic
DNA Gyrase Subunit B5L3J-7.2Asp73, Arg76, Gly77Hydrogen Bond, Electrostatic
Enoyl-acyl Carrier Protein Reductase (InhA)4DRE-6.8Tyr158, Met199, Ile215Hydrogen Bond, Hydrophobic

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. frontiersin.orgresearchgate.net While docking provides a static snapshot of the binding pose, MD simulations offer insights into the stability of this interaction and the conformational changes that may occur in a more physiologically relevant environment (e.g., in explicit solvent). frontiersin.orgnih.gov

An MD simulation begins with the best-docked pose of the this compound-protein complex. nih.gov The system is solvated, and ions are added to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a period typically ranging from nanoseconds to microseconds. nih.govmdpi.com

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding.

Interaction Analysis: Throughout the simulation, the persistence of key interactions (like hydrogen bonds) identified in the docking study is monitored. Stable and long-lasting interactions confirm the importance of specific residues for binding. frontiersin.org

These simulations can reveal if the initial docked pose is stable or if the ligand shifts to an alternative, more stable conformation. researchgate.net This provides a more accurate picture of the binding event and enhances confidence in the predicted binding mode. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics This data is representative of a stable ligand-protein complex simulation.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of Ligand-Protein H-Bonds
00.00.04
101.21.53-5
201.31.64-5
501.41.83-4
1001.51.74

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a class of compounds like azetidinones, a QSAR model could be developed to predict the antimicrobial or anticancer activity of new, unsynthesized analogs based on their structural features. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of azetidinone analogs with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration, IC50) is compiled. This set is divided into a training set (to build the model) and a test set (to validate it). nih.govpensoft.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and physicochemical properties (e.g., LogP). nih.govsphinxsai.com

Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that links the descriptors to the biological activity. sphinxsai.com

Validation: The model's statistical significance and predictive power are rigorously validated using internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of the test set, pred_r²). nih.govresearchgate.net

A robust QSAR model for azetidinones could reveal that properties like specific molecular connectivity indices and the presence of certain electronic features are crucial for activity. nih.gov Such a model serves as a powerful predictive tool to prioritize the synthesis of novel derivatives, like analogs of this compound, with potentially enhanced potency. pensoft.net

Table 3: Example of a QSAR Model for Azetidinone Derivatives This table presents a hypothetical model and its statistical validation.

QSAR Model Equation (Hypothetical)pIC50 = 0.85(T_C_Cl_3) - 0.42(SddsN(nitro)E-index) + 1.2*(HydrogenCount) + 3.5
Statistical Parameter Value
Correlation Coefficient (r²)0.85
Cross-validated Coefficient (q²)0.78
Predictive Correlation Coefficient (pred_r²)0.81
F-test value85.6
Interpretation The model shows good correlation and strong predictive ability, indicating that descriptors related to topology, electronic effects of nitro groups, and hydrogen count are significant for the modeled activity. sphinxsai.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Insights

Quantum chemical calculations, often using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. acs.orgrsc.org For this compound, these calculations can elucidate the properties of the strained β-lactam ring, which are fundamental to its potential biological activity. acs.orgwikipedia.org

Key properties derived from quantum calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO can indicate the susceptibility of a molecule to nucleophilic attack, a key step in the mechanism of action for β-lactam antibiotics where a serine residue from an enzyme attacks the carbonyl carbon. nih.govacs.org The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. For an azetidinone, the MEP map would show a strong positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. researchgate.net

Atomic Charges and Bond Orders: These calculations quantify the distribution of charge among atoms and the strength of chemical bonds. This data can help explain the strain and reactivity of the four-membered ring. wikipedia.org

These theoretical insights are invaluable for understanding reaction mechanisms and designing molecules with tailored electronic properties for enhanced reactivity and biological activity. acs.orgrsc.org

Table 4: Representative Quantum Chemical Properties for an Azetidinone Structure Calculated properties are hypothetical and serve as examples.

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVA low LUMO energy indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.
Dipole Moment3.8 DebyeMeasures the overall polarity of the molecule.
Charge on Carbonyl Carbon+0.45 eA high positive charge confirms this atom as an electrophilic center.

Chemoinformatic Profiling of the Azetidinone Chemical Space for Novel Analogs

Chemoinformatics employs computational methods to analyze large collections of chemical data, helping to navigate and understand the vastness of "chemical space". nih.govnih.gov For this compound, chemoinformatic profiling can be used to compare it with existing libraries of compounds and to guide the design of novel analogs with improved drug-like properties.

Key chemoinformatic approaches include:

Chemical Space Visualization: Techniques like Principal Component Analysis (PCA) can be used to map multi-dimensional property spaces onto 2D or 3D plots. This allows for the visual comparison of a library of azetidinone derivatives against known drugs or other compound collections, assessing the novelty and diversity of the library. nih.govnih.gov

Analog Identification and Scaffold Hopping: By searching large databases based on structural similarity (e.g., Tanimoto coefficient using molecular fingerprints), researchers can identify known compounds that are structurally related to this compound. "Scaffold hopping" algorithms can suggest alternative core structures (scaffolds) that maintain a similar 3D arrangement of key functional groups, leading to the discovery of novel chemical series with similar biological activities.

Property Profiling: The physicochemical properties of this compound and its potential analogs can be calculated and compared against established criteria for drug-likeness, such as Lipinski's Rule of Five. This helps in prioritizing compounds with a higher probability of good oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. researchgate.netresearchgate.net

This type of analysis is crucial for designing focused libraries of new azetidinone analogs, ensuring they possess both structural diversity and favorable physicochemical profiles for further development. nih.gov

Table 5: Comparative Chemoinformatic Profile This table illustrates a comparison of physicochemical properties relevant to drug discovery.

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
This compound246.342.12255.1
Penicillin G334.391.825114.2
Imipenem299.35-1.525120.9
Ezetimibe409.434.62378.5

Mechanistic Elucidation of Biological Interactions of Azetidinone Scaffolds

Enzyme Inhibition Studies

The strained four-membered ring of the azetidinone core is key to its function as an enzyme inhibitor. This inherent ring strain makes the amide bond susceptible to nucleophilic attack, leading to covalent modification of enzyme active sites.

Mechanisms of β-Lactamase Inhibition by Azetidinone Derivatives

One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. rsc.org Azetidinone-based compounds, including derivatives structurally related to 1-(5-Aminopentyl)-4-phenylazetidin-2-one, can act as inhibitors of these resistance enzymes.

The mechanism of inhibition involves the azetidinone acting as a "suicide inhibitor" or a mechanism-based inactivator. frontiersin.org The β-lactamase enzyme mistakes the inhibitor for its natural substrate (a β-lactam antibiotic). The active site serine residue of the β-lactamase attacks the carbonyl carbon of the azetidinone ring. rsc.org This leads to the opening of the strained ring and the formation of a stable, covalent acyl-enzyme intermediate. This process effectively sequesters the enzyme, preventing it from hydrolyzing antibiotic molecules. rsc.orgfrontiersin.org The combination of a β-lactam antibiotic with a β-lactamase inhibitor has been a clinically successful strategy to combat resistance. rsc.org

Inhibition of Other Enzyme Classes

The reactivity of the azetidinone ring allows for the inhibition of various other enzyme classes beyond β-lactamases, particularly serine proteases. nih.gov

Human Tryptase: Certain azetidinone derivatives have been identified as potent and highly selective inhibitors of human tryptase, a serine protease implicated in allergic and inflammatory diseases. nih.govresearchgate.net For these enzymes, the azetidinone scaffold serves as a core structure upon which various side chains can be appended to achieve high affinity and selectivity for the tryptase active site. nih.govnih.gov The inhibitory mechanism is presumed to involve the acylation of the active site serine, similar to the inhibition of β-lactamases.

Human Leukocyte Elastase (HLE): HLE is a serine protease involved in inflammatory processes, and its overactivity can lead to tissue damage. ingentaconnect.com Azetidinone derivatives have been investigated as HLE inhibitors. nih.govacs.org The inhibitory activity is influenced by the substituents on the azetidinone ring, which can be tailored to fit the enzyme's active site. nih.gov Some cephalosporin-based azetidinones act as mechanism-based irreversible inhibitors of HLE.

Histone Deacetylases (HDACs): More recently, the azetidinone scaffold has been explored for its potential to inhibit histone deacetylases, a class of enzymes involved in epigenetic regulation and a target for cancer therapy. nih.govwikipedia.org Specific diphenyl-azetidin-2-one derivatives have shown nanomolar inhibitory potency against HDAC6 and HDAC8 isoforms. nih.gov N-sulfenyl-azetidinones have also been found to selectively inhibit HDAC8. nih.gov The mechanism for HDAC inhibition by these compounds involves the azetidinone core acting as a zinc-binding group, chelating the zinc ion essential for catalysis in the active site of these metalloenzymes. mdpi.com

Table 1: Azetidinone Derivatives as Inhibitors of Various Enzyme Classes
Azetidinone Derivative ClassTarget EnzymeInhibition MechanismReported Potency (Example)
N1-activated-4-carboxy azetidinonesHuman TryptaseCovalent acylation of active site serineIC50 < 1.7 nM (BMS-363131) researchgate.net
4-alkylidene-β-lactamsHuman Leukocyte Elastase (HLE)Presumed acylation of active site serineIC50 = 4 µM nih.gov
Diphenyl-azetidin-2-onesHistone Deacetylase 6/8 (HDAC6/8)Zinc chelation in the active siteNanomolar range nih.gov

Antimicrobial Mechanisms of Action

The most well-known biological activity of azetidinones is their antimicrobial effect, which primarily stems from their ability to disrupt bacterial cell wall synthesis.

Targeting Bacterial Cell Wall Biosynthesis (Penicillin-Binding Proteins)

The classic mechanism of action for β-lactam antibiotics, and by extension, azetidinone derivatives, is the inhibition of penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall. This cross-linking of peptidoglycan chains is essential for maintaining the structural integrity of the bacterial cell.

Azetidinones act as suicide substrates for PBPs. nih.gov The strained β-lactam ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This allows the PBP's active site serine to attack the carbonyl carbon of the azetidinone, leading to the formation of a stable, long-lived covalent acyl-enzyme complex. nih.gov This irreversible inhibition of PBPs prevents the proper formation of the cell wall, leading to cell lysis and bacterial death. nih.gov The effectiveness of these compounds depends on their ability to access the PBPs in the periplasmic space and their affinity for these target enzymes. nih.gov

Exploration of Novel Antimicrobial Targets

With the rise of antibiotic resistance, there is a continuous search for novel antimicrobial targets. While the primary target of most azetidinones remains the PBPs, research is exploring alternative mechanisms. Some novel azetidinone derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising activity that may not solely be attributed to PBP inhibition. nih.govmdpi.comrdd.edu.iqresearchgate.netimpactfactor.org

One such area of investigation involves N-sulfenylated azetidinones. These compounds have demonstrated a mechanism of action different from the classical ring-opening acylation. For instance, in Mycobacterium tuberculosis, they inhibit the transpeptidase LdtMt2 through the transfer of a thio residue from the azetidinone nitrogen to a cysteine residue in the enzyme's active site, forming a disulfide adduct. nih.gov This highlights the potential for modifying the azetidinone scaffold to engage with different types of nucleophiles in various enzymatic targets, expanding their antimicrobial potential beyond traditional mechanisms.

Receptor-Ligand Binding Characterization and Allosteric Modulation

While the primary mode of action for many azetidinones is enzyme inhibition, the scaffold can also be incorporated into molecules designed to interact with cell-surface receptors. The study of such interactions often involves characterizing the binding affinity and functional effects of these ligands.

An emerging concept in drug discovery is the targeting of allosteric sites on receptors. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. calis.edu.cn This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or decrease (negative allosteric modulation, NAM) the affinity or efficacy of the orthosteric ligand. nih.govcalis.edu.cn

Table 2: Summary of Mechanistic Interactions
MechanismBiological TargetMolecular Action
Enzyme Inhibitionβ-Lactamases, Serine Proteases (Tryptase, HLE)Covalent acylation of active site serine residue.
Enzyme InhibitionHistone Deacetylases (HDACs)Chelation of the active site zinc ion.
Antimicrobial ActionPenicillin-Binding Proteins (PBPs)Irreversible acylation, inhibiting cell wall synthesis.
Antimicrobial ActionNovel Targets (e.g., LdtMt2)Transfer of a thio group to an active site cysteine.
Receptor ModulationCell-Surface Receptors (Potential)Binding to orthosteric or allosteric sites to modulate receptor function.

Advanced Derivatization and Scaffold Engineering Strategies

Design and Synthesis of Azetidinone-Containing Hybrid Molecules

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with potentially enhanced affinity, selectivity, or a dual mode of action. koreascience.kr The terminal primary amine of 1-(5-aminopentyl)-4-phenylazetidin-2-one serves as a key functional handle for the synthesis of such hybrids.

A prevalent method for creating these complex molecules is through the Staudinger synthesis, a [2+2] ketene-imine cycloaddition. koreascience.krmdpi.com This process would typically involve a two-step sequence:

Imine Formation: The primary amine of the parent compound is condensed with a heterocyclic aldehyde to form a Schiff base (imine).

Cycloaddition: The resulting imine is then reacted with a ketene (B1206846), generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine base like triethylamine. derpharmachemica.comresearchgate.net This cycloaddition forms a new azetidinone ring, linking the original molecule to the new heterocyclic moiety.

This approach allows for the fusion of the this compound scaffold with a wide array of other biologically active heterocycles. The choice of the heterocyclic aldehyde is critical as it introduces the second pharmacophore into the final hybrid molecule.

Table 1: Potential Heterocyclic Aldehydes for Hybrid Molecule Synthesis
Heterocyclic AldehydeRationale for HybridizationPotential Resulting Hybrid Feature
Thiazole-4-carboxaldehydeThiazole rings are present in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties. koreascience.krCreation of a thiazolyl-azetidinone conjugate.
Indole-3-carboxaldehydeThe indole (B1671886) nucleus is a core structure in many bioactive molecules and is known to interact with various biological targets.Fusion of the azetidinone core with an indole moiety.
Quinoline-4-carboxaldehydeQuinoline derivatives are known for their diverse biological activities, including antimalarial and anticancer effects.Development of a quinoline-azetidinone hybrid system.
Pyridine-4-carboxaldehydeThe pyridine (B92270) ring is a common feature in pharmaceuticals that can improve solubility and bioavailability.Introduction of a pyridyl group to modulate physicochemical properties.

Investigation of Ring Expansion and Macrocyclization from the Aminopentyl Side Chain

Scaffold engineering via ring expansion or macrocyclization can dramatically alter a molecule's conformation and its interaction with biological targets. For this compound, the flexible aminopentyl side chain provides the necessary length and reactive terminus for intramolecular reactions to form large rings.

Macrocyclization strategies are typically performed under high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. uni-kiel.de Several synthetic routes can be envisioned to achieve this transformation:

Intramolecular Amide Bond Formation: A functional group, such as a carboxylic acid, could be introduced onto the 4-phenyl ring. Subsequent activation of this carboxylic acid would allow it to react with the terminal amine of the pentyl chain, forming a large lactam ring that incorporates both the azetidinone and phenyl moieties.

Click Chemistry: The terminal amine can be converted to an azide (B81097). If an alkyne group is simultaneously introduced onto the 4-phenyl ring, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be employed to form a stable triazole-linked macrocycle. nih.gov

Reductive Amination: Introduction of an aldehyde onto the phenyl ring would enable an intramolecular reductive amination reaction with the aminopentyl side chain, forming a cyclic amine within a larger macrocyclic structure. nih.gov

Table 2: Hypothetical Macrocyclization Strategies
StrategyRequired Modifications to Parent ScaffoldKey Reaction ConditionsResulting Linkage
Intramolecular AmidationInstallation of -COOH on the 4-phenyl ring (e.g., 4-carboxyphenyl).High dilution, peptide coupling agents (e.g., HATU, HOBt).Amide Bond
Azide-Alkyne Cycloaddition (Click Chemistry)Conversion of terminal -NH₂ to -N₃; installation of an alkyne on the 4-phenyl ring.Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate). nih.gov1,2,3-Triazole Ring
Heck MacrocyclizationConversion of terminal -NH₂ to an alkene-containing amide; installation of an aryl halide on the 4-phenyl ring.Palladium catalyst, base. mdpi.comCarbon-Carbon Bond
Intramolecular Reductive AminationInstallation of an aldehyde (-CHO) on the 4-phenyl ring.Reducing agent (e.g., NaBH₃CN). nih.govSecondary Amine

Exploration of Bioisosteric Replacements within the Azetidinone System

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, to enhance desired biological or physical characteristics without significantly altering the chemical framework. cambridgemedchemconsulting.com In this compound, both the 4-phenyl group and the azetidinone ring itself are prime candidates for such modifications.

The 4-phenyl group can be replaced with other aromatic or non-aromatic rings to modulate properties like lipophilicity, metabolic stability, and target interaction. For instance, replacing a planar phenyl ring with a three-dimensional, saturated ring like bicyclo[1.1.1]pentane can improve solubility and other pharmacokinetic parameters. tcichemicals.com

The azetidinone ring, a strained four-membered lactam, could also be replaced. While challenging, substituting it with other four-membered heterocycles like oxetanes or other lactam structures could lead to novel scaffolds with different stability and biological activity profiles. researchgate.netresearchgate.net

Table 3: Potential Bioisosteric Replacements for the 4-Phenyl Group
Original GroupBioisosteric ReplacementRationale for Replacement
PhenylPyridylIntroduces a nitrogen atom, potentially improving solubility and providing a hydrogen bond acceptor. cambridgemedchemconsulting.com
PhenylThienylA common aromatic bioisostere that can alter electronic properties and metabolic profile. cambridgemedchemconsulting.com
PhenylCyclohexylRemoves aromaticity, increasing sp³ character and potentially improving metabolic stability and solubility.
PhenylBicyclo[1.1.1]pentaneA non-planar, rigid scaffold that mimics the 1,4-disubstituted phenyl ring vectorially while improving physicochemical properties. tcichemicals.com
Phenyl4-FluorophenylFluorine substitution can block metabolic oxidation at the para position and alter electronic properties, potentially enhancing binding affinity. cambridgemedchemconsulting.com

Development of Prodrug Approaches for Modulated Biological Activity

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active compound. google.com This strategy is often used to overcome undesirable properties of the parent drug, such as poor solubility, rapid metabolism, or low membrane permeability. ebrary.netresearchgate.net The primary amine on the aminopentyl side chain of this compound is an excellent attachment point for various promoieties.

Common prodrug strategies for primary amines include:

Amide Prodrugs: Acylation of the amine with amino acids can create amide prodrugs. nih.gov These may be designed to target amino acid transporters for improved absorption and can be cleaved by endogenous amidases to release the parent drug. researchgate.netnih.gov

Carbamate Prodrugs: The amine can be converted into a carbamate, which can be designed to be more lipophilic, enhancing membrane permeability. These are often cleaved by esterases in the body. nih.gov

N-Mannich Bases: These are formed by reacting the amine with formaldehyde (B43269) and an amide, imide, or other NH-acidic compound. They can suppress the pKa of the amine, leaving a larger fraction of the molecule un-ionized at physiological pH, which can aid in absorption. nih.gov

The design of the linker and promoiety is crucial for controlling the rate of cleavage and ensuring the release of the active drug at the desired site of action.

Table 4: Prodrug Strategies for the Aminopentyl Side Chain
Prodrug TypePromoietiesLinkagePotential AdvantageRelease Mechanism
Amide-linkedAmino acids (e.g., Valine, Leucine), small peptides. nih.govAmideImproved solubility, potential for active transport via peptide transporters. researchgate.netEnzymatic cleavage by amidases/peptidases.
Carbamate-linkedAcyloxyalkyl groups. nih.govCarbamateIncreased lipophilicity, enhanced membrane permeability.Enzymatic cleavage by esterases followed by spontaneous decomposition. nih.gov
N-Mannich BaseFormaldehyde and an NH-acidic compound (e.g., succinimide).AminomethylIncreased lipophilicity, suppressed pKa of the amine. nih.govChemical hydrolysis, pH-dependent.
Phosphate Prodrug(Phosphoryloxy)alkyl groups.Carbamate or AmineGreatly enhanced aqueous solubility for potential intravenous administration.Cleavage by alkaline phosphatases.

Analytical and Biophysical Characterization in Azetidinone Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's chemical structure. Each method provides unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. For 1-(5-Aminopentyl)-4-phenylazetidin-2-one, both ¹H-NMR and ¹³C-NMR would be employed to confirm the arrangement of atoms.

¹H-NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Key characteristic signals for the azetidinone core include two doublets for the protons on the β-lactam ring. nih.gov The signals for the phenyl group would appear in the aromatic region, while the aminopentyl chain would show a series of multiplets corresponding to its methylene (B1212753) groups. nih.gov

¹³C-NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The most characteristic signal for the azetidin-2-one (B1220530) structure is the carbonyl carbon of the β-lactam ring, which typically appears in the range of 160-170 ppm. nih.gov Other key signals would correspond to the carbons of the phenyl ring, the two carbons of the azetidinone ring, and the five carbons of the aminopentyl side chain.

Table 1: Typical NMR Chemical Shift Ranges for 4-Phenylazetidin-2-one (B1582041) Derivatives

Atom Type Typical Chemical Shift (δ, ppm)
¹H β-lactam N-CH 4.9 - 5.5
¹H β-lactam CH-Ph 4.5 - 5.3
¹H Aromatic (Ar-H) 6.7 - 7.8
¹³C Carbonyl (C=O) 160 - 170
¹³C β-lactam N-CH 61 - 79
¹³C β-lactam CH-Ph 61 - 79

Note: The exact chemical shifts for this compound would depend on the specific solvent used and other experimental conditions. nih.govresearchgate.net

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for analyzing β-lactam compounds. nih.govresearchgate.netresearchgate.net For this compound, electrospray ionization (ESI) in positive ion mode would likely be used, yielding a protonated molecular ion [M+H]⁺. nih.gov Collision-induced dissociation (CID) of this parent ion would produce a characteristic fragmentation pattern, helping to confirm the presence of the phenylazetidinone core and the aminopentyl side chain. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic absorption band for any azetidin-2-one derivative is the carbonyl (C=O) stretch of the β-lactam ring. nih.gov This band is typically strong and appears at a relatively high frequency (around 1700-1765 cm⁻¹) due to the ring strain. researchgate.net Other expected absorption bands for this compound would include C-H stretching from the aromatic and aliphatic portions, N-H stretching from the primary amine, and C=C stretching from the phenyl ring. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for Azetidinone Derivatives

Functional Group Vibration Type Typical Frequency (cm⁻¹)
β-lactam C=O Stretch 1700 - 1765
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Amine N-H Stretch 3300 - 3500

Source: Data compiled from general spectroscopy principles and studies on azetidinone derivatives. nih.govresearchgate.netlibretexts.org

X-ray Crystallography for High-Resolution Structural Analysis of Ligand-Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. researchgate.net In the context of azetidinone research, this technique is crucial for understanding how a ligand, such as this compound, interacts with its protein target. nih.gov

By obtaining a high-resolution crystal structure of the ligand-protein complex, researchers can visualize the precise binding mode of the inhibitor. nih.govspringernature.com This includes identifying the specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. frontiersin.org This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand's structure to improve its potency, selectivity, and pharmacokinetic properties. The process typically involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov

Chromatographic and Separation Techniques for Compound Purity and Identification

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of pharmaceutical compounds. mdpi.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be developed to assess the purity of this compound. nih.govresearchgate.net The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.

Chiral Chromatography: The 4-phenylazetidin-2-one core contains a chiral center, meaning the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is critical to separate and analyze them. jocpr.com This is achieved using chiral chromatography, typically HPLC with a chiral stationary phase (CSP). mdpi.commdpi.com This technique allows for the resolution of the racemic mixture into its individual enantiomers and the determination of the enantiomeric excess (ee) of a sample.

Thermodynamic and Kinetic Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical assays are employed to quantify the binding affinity and kinetics of the interaction between the compound and its biological target. This information is critical for understanding the compound's mechanism of action and for structure-activity relationship (SAR) studies.

Isothermal Titration Calorimetry (ITC) ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. frontiersin.org It is considered a gold-standard method for characterizing the thermodynamics of protein-ligand interactions in solution. mdpi.com In a typical experiment, the azetidinone compound is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govnih.gov This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) SPR is a label-free optical technique used to monitor binding events in real-time. nih.gov In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. researchgate.net This allows for the determination of the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). nih.gov The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka).

Table 3: Compound Names Mentioned

Compound Name

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Aminopentyl)-4-phenylazetidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodology : Cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide is a common method for β-lactam ring formation, as demonstrated in structurally similar azetidin-2-one derivatives . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (ambient vs. reflux), and stoichiometric ratios. For example, derivatives like 3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one achieved 75–85% yields under optimized conditions .
  • Validation : Confirm product identity via 1^1H NMR (e.g., β-lactam carbonyl signals at ~1749–1751 cm1^{-1} in IR) and melting point analysis .

Q. How can spectral data (NMR, IR) be interpreted to confirm the β-lactam core and substituent positioning in this compound?

  • Analytical Framework :

  • 1^1H NMR : Look for deshielded protons adjacent to the β-lactam carbonyl (δ 4.0–5.5 ppm for azetidin-2-one protons) and aromatic protons (δ 7.0–8.0 ppm for phenyl groups) .
  • IR : A strong absorption band at ~1749–1751 cm1^{-1} confirms the β-lactam carbonyl .
  • X-ray Crystallography : Use SHELX or ORTEP-III for structural validation, especially to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Case Study : Discrepancies in 13^13C NMR signals for the β-lactam carbonyl (e.g., shifts due to electron-withdrawing substituents) can be addressed via computational modeling (DFT) or comparative analysis with structurally validated analogs .
  • Triangulation : Cross-validate data using multiple techniques (e.g., HRMS for molecular formula, X-ray for crystal packing effects) .

Q. How does the 5-aminopentyl side chain influence the compound’s reactivity in ring-opening reactions or biological interactions?

  • Mechanistic Insights : The primary amine in the side chain may act as a nucleophile, facilitating ring-opening under acidic conditions (e.g., hydrolysis to form carboxylic acid derivatives). Compare with analogs lacking the amino group to isolate its role .
  • Biological Relevance : In silico docking studies (e.g., AutoDock Vina) can predict binding interactions with targets like penicillin-binding proteins, leveraging the β-lactam core’s affinity for serine hydrolases .

Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Chiral Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) during cyclocondensation. Monitor enantiomeric excess (ee) via chiral HPLC or 1^1H NMR with shift reagents .
  • Crystallographic Control : Recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) can enhance ee by preferential crystal growth .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading). For example, a central composite design (CCD) can map yield vs. temperature and pressure .
  • Quality Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What are best practices for reconciling conflicting biological activity data across studies?

  • Meta-Analysis : Use standardized assays (e.g., MIC for antimicrobial activity) and report IC50_{50} values with 95% confidence intervals. Cross-reference with databases like PubChem to identify outliers .
  • Open Data : Share raw datasets (e.g., spectral files, crystallographic CIFs) via repositories like Zenodo to enable independent validation .

Structural and Functional Analogues

Q. How do electronic effects of substituents on the phenyl ring modulate the compound’s stability and reactivity?

  • Electron Impact : Electron-withdrawing groups (e.g., -Cl, -NO2_2) increase β-lactam ring strain, accelerating hydrolysis. Compare half-lives in PBS (pH 7.4) for derivatives like 1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-3-phenoxyazetidin-2-one .
  • Computational Modeling : Hammett σ constants correlate with hydrolysis rates; validate via linear free-energy relationships (LFER) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.